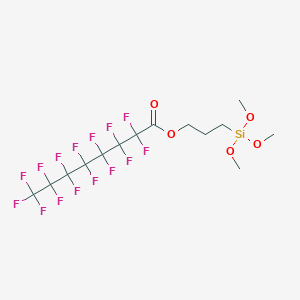
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate is a chemical compound that belongs to the class of organosilanes. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a pentadecafluorooctanoate group. This compound is known for its unique properties, including its ability to form strong bonds with various substrates and its hydrophobic nature due to the presence of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl pentadecafluorooctanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with pentadecafluorooctanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.
Substitution: The compound can participate in substitution reactions where the fluorine atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.
Condensation: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Substitution: Various reagents, such as nucleophiles, can be used to achieve substitution reactions.
Major Products Formed
Hydrolysis and Condensation: These reactions lead to the formation of siloxane networks, which are useful in creating coatings and adhesives.
Substitution: The products formed depend on the nature of the substituent introduced during the reaction.
Applications De Recherche Scientifique
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.
Biology: The compound is employed in surface modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices due to its ability to form stable coatings.
Industry: The compound is utilized in the production of water-repellent coatings, sealants, and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Trimethoxysilyl)propyl pentadecafluorooctanoate involves the formation of strong covalent bonds with various substrates through the trimethoxysilyl group. The hydrolysis of the trimethoxysilyl group leads to the formation of silanol groups, which can further condense to form siloxane bonds. The pentadecafluorooctanoate group imparts hydrophobic properties to the compound, making it useful in applications where water repellency is desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl isocyanate
- 3-(Trimethoxysilyl)propylamine
Uniqueness
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate is unique due to the presence of the pentadecafluorooctanoate group, which imparts exceptional hydrophobic properties. This makes it particularly useful in applications where water repellency and chemical resistance are critical. Additionally, the compound’s ability to form strong covalent bonds with various substrates enhances its versatility in different fields.
Propriétés
Numéro CAS |
98046-77-6 |
|---|---|
Formule moléculaire |
C14H15F15O5Si |
Poids moléculaire |
576.33 g/mol |
Nom IUPAC |
3-trimethoxysilylpropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C14H15F15O5Si/c1-31-35(32-2,33-3)6-4-5-34-7(30)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h4-6H2,1-3H3 |
Clé InChI |
ACWZNAATWCRYGG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


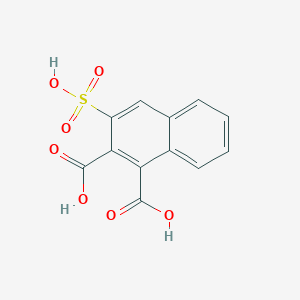
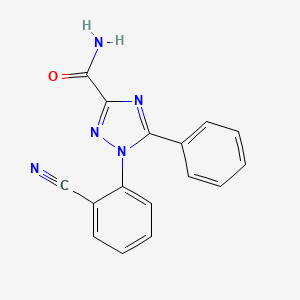
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

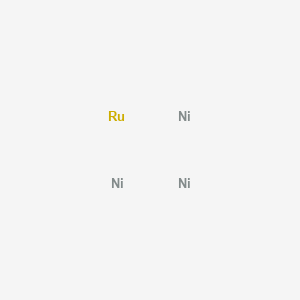
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
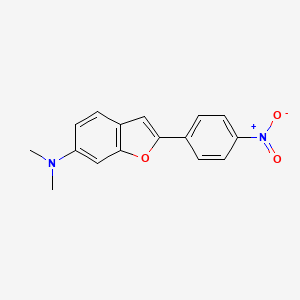
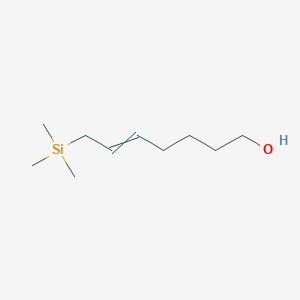
methanone](/img/structure/B14348083.png)
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
